![molecular formula C16H25N5 B11748707 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856019-17-4](/img/structure/B11748707.png)
1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound featuring a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with butan-2-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
- 1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Uniqueness
1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
1856019-17-4 |
|---|---|
Molecular Formula |
C16H25N5 |
Molecular Weight |
287.40 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(1-cyclopentylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C16H25N5/c1-3-13(2)20-9-8-16(19-20)17-10-14-11-18-21(12-14)15-6-4-5-7-15/h8-9,11-13,15H,3-7,10H2,1-2H3,(H,17,19) |
InChI Key |
DSOILNQFANGJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748631.png)
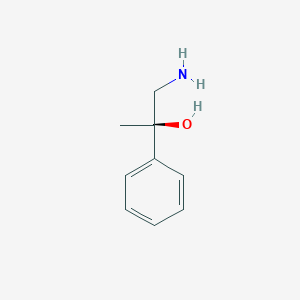
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748633.png)
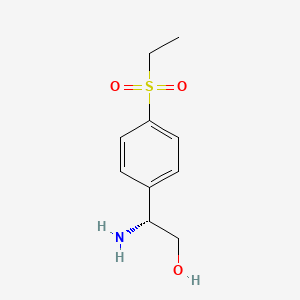
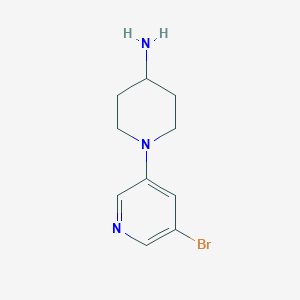
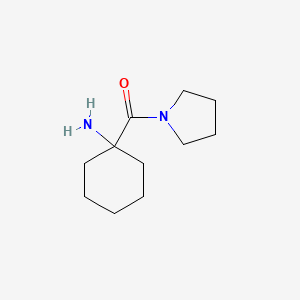
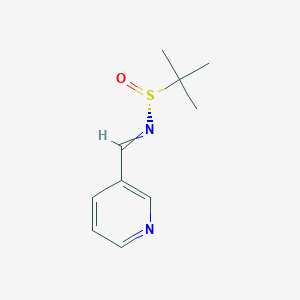
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11748657.png)
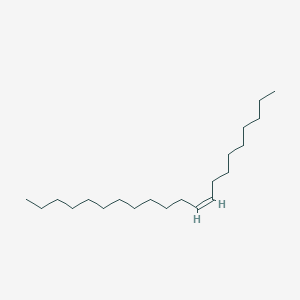
![(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B11748689.png)
![2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748702.png)
![[2,2'-Bipyridine]-5,5'-diyldimethanamine](/img/structure/B11748705.png)
![4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11748713.png)
![1-(6-Bromobenzo[b]thiophen-2-yl)ethanol](/img/structure/B11748714.png)
